molecular formula C10H16Cl2N2 B13522371 N,N-dimethyl-2,3-dihydro-1H-isoindol-5-aminedihydrochloride

N,N-dimethyl-2,3-dihydro-1H-isoindol-5-aminedihydrochloride

Cat. No.: B13522371
M. Wt: 235.15 g/mol
InChI Key: SQEQLPHHSUKWSF-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2,3-dihydro-1H-isoindol-5-amine dihydrochloride (CAS: 2551118-00-2) is a bicyclic amine derivative with a molecular weight of 235.2 g/mol and a purity of ≥95%. Its structure features a partially saturated isoindole core substituted with a dimethylamino group at the 5-position, stabilized as a dihydrochloride salt.

Properties

Molecular Formula

C10H16Cl2N2

Molecular Weight

235.15 g/mol

IUPAC Name

N,N-dimethyl-2,3-dihydro-1H-isoindol-5-amine;dihydrochloride

InChI

InChI=1S/C10H14N2.2ClH/c1-12(2)10-4-3-8-6-11-7-9(8)5-10;;/h3-5,11H,6-7H2,1-2H3;2*1H

InChI Key

SQEQLPHHSUKWSF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(CNC2)C=C1.Cl.Cl

Origin of Product

United States

Preparation Methods

The synthesis of N,N-dimethyl-2,3-dihydro-1H-isoindol-5-aminedihydrochloride involves several steps. One common method includes the reaction of isoindoline with dimethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity.

Chemical Reactions Analysis

N,N-dimethyl-2,3-dihydro-1H-isoindol-5-aminedihydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N,N-dimethyl-2,3-dihydro-1H-isoindol-5-aminedihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2,3-dihydro-1H-isoindol-5-aminedihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features and Analogues:

The compound’s closest structural analogues include:

(2,3-Dihydro-1H-indol-5-ylmethyl)amine : A related indole derivative with an unsaturated indole ring and a methylamine substituent. Unlike the isoindole core in the target compound, this analogue features a six-membered indole ring fused to a five-membered nitrogen-containing ring. Structural confirmation for this compound and its dihydrochloride salt was achieved via elemental analysis, NMR, IR spectroscopy, and mass spectrometry .

Pharmaceutical Impurities (e.g., Loperamide-related impurities): Several impurities listed in regulatory guidelines, such as Imp. A(EP) (CAS: 1391052-94-0) and Imp. D(EP) (CAS: 37743-41-2), share functional groups like dimethylamino and aromatic rings. These impurities are structurally distinct due to their piperidine or butanamide backbones but highlight the importance of nitrogen-heterocyclic systems in drug design .

Table 1: Comparative Analysis of Key Compounds

Compound Name CAS Number Molecular Weight (g/mol) Core Structure Key Functional Groups Application/Notes
N,N-Dimethyl-2,3-dihydro-1H-isoindol-5-amine dihydrochloride 2551118-00-2 235.2 Isoindole (dihydro) Dimethylamino, dihydrochloride Discontinued; lab use only
(2,3-Dihydro-1H-indol-5-ylmethyl)amine Not provided Not reported Indole (dihydro) Methylamine Research intermediate
Imp. A(EP) (Loperamide impurity) 1391052-94-0 ~550* Piperidine Dimethylamino, chlorophenyl Pharmaceutical impurity

*Estimated based on molecular formula.

Physicochemical and Functional Differences

  • Solubility and Stability : The dihydrochloride salt form of the target compound enhances aqueous solubility compared to free bases like (2,3-dihydro-1H-indol-5-ylmethyl)amine. However, data on melting point, boiling point, and solubility are unavailable .
  • Biological Activity : Isoindole derivatives are often prioritized for CNS drug development due to their ability to cross the blood-brain barrier. In contrast, indole analogues (e.g., (2,3-dihydro-1H-indol-5-ylmethyl)amine) are more commonly used in serotonin receptor modulation .

Regulatory and Commercial Status

The discontinuation of N,N-Dimethyl-2,3-dihydro-1H-isoindol-5-amine dihydrochloride contrasts with the regulatory emphasis on structurally related impurities (e.g., Loperamide impurities), which are standardized for quality control in pharmaceutical manufacturing . This suggests that the target compound’s niche applications or synthesis challenges may limit its commercial viability.

Biological Activity

N,N-Dimethyl-2,3-dihydro-1H-isoindol-5-aminedihydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a bicyclic isoindole structure, which includes both an indole and a saturated five-membered ring. The presence of two methyl groups on the nitrogen atom enhances its lipophilicity and solubility in biological environments, making it suitable for various pharmacological applications.

Biological Activities

The compound has been investigated for several biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cell proliferation by targeting specific molecular pathways associated with cancer growth. Its mechanism may involve the inhibition of enzymes related to cell cycle progression, such as Wee1 kinase .
  • Antimicrobial Activity : The compound has shown potential antimicrobial effects against various pathogens, indicating its applicability in treating infections.
  • Neuroprotective Effects : Isoindole derivatives have been linked to neuroprotective activities, suggesting that this compound might offer therapeutic benefits in neurodegenerative diseases.

Understanding the mechanism of action is crucial for elucidating the therapeutic potential of this compound. It is believed to interact with specific receptors or enzymes, leading to modulation of biological pathways. For instance, it may inhibit the activity of certain kinases involved in cell proliferation and survival.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInhibition of cell proliferation
AntimicrobialActivity against various bacterial strains
NeuroprotectivePotential protective effects in neuronal models

Case Studies

  • In Vitro Studies : Research conducted on cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations above 10 µM, indicating its potential as an anticancer agent.
  • Animal Models : In vivo studies using murine models showed that administration of the compound resulted in reduced tumor sizes compared to control groups. This suggests a promising avenue for further investigation into its therapeutic applications in oncology .

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions between appropriate precursors under acidic conditions. Common methods include:

  • Cyclization Reaction : The reaction between N,N-dimethylamine and isoindoline precursors in hydrochloric acid yields the dihydrochloride salt.

Table 2: Synthesis Overview

StepDescription
Starting MaterialsN,N-Dimethylamine + Isoindoline precursor
ConditionsAcidic medium (e.g., HCl)
ProductThis compound

Q & A

Q. What are the established synthetic routes for N,N-dimethyl-2,3-dihydro-1H-isoindol-5-amine dihydrochloride, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves reductive amination of a precursor such as 5-formyl-2,3-dihydro-1H-isoindole, followed by dimethylation and dihydrochloride salt formation. Key steps include:

  • Reductive amination : Use of sodium cyanoborohydride or hydrogenation catalysts under controlled pH (e.g., buffered acetic acid) to stabilize intermediates .
  • Dimethylation : Methylation agents like methyl iodide or dimethyl sulfate in polar aprotic solvents (e.g., DMF) with bases such as potassium carbonate to enhance reactivity .
  • Salt formation : Crystallization in ethanol/HCl to precipitate the dihydrochloride salt. Optimization requires monitoring reaction temperature (20–25°C) and stoichiometric excess of HCl to avoid hygroscopic byproducts .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR : 1H^1H and 13C^{13}C NMR (DMSO-d6) resolve the isoindoline scaffold (δ 2.8–3.2 ppm for N-methyl groups) and aromatic protons (δ 6.5–7.2 ppm) .
  • HPLC-MS : Reverse-phase C18 columns with 0.1% formic acid in water/acetonitrile gradients (e.g., 10–90% ACN over 15 min) confirm molecular ion peaks ([M+H]+^+ at m/z 209.1) and detect impurities .
  • XRD : Single-crystal X-ray diffraction (using SHELX programs) validates the dihydrochloride salt structure and hydrogen-bonding networks .

Q. How does the compound’s hydrogen-bonding pattern influence its crystallographic properties?

The dihydrochloride salt forms a robust hydrogen-bonding network between NH+^+ groups and chloride ions, often adopting a monoclinic crystal system (space group P21_1/c). Graph-set analysis (e.g., Etter’s rules) reveals R22_2^2(8) motifs, critical for stabilizing the lattice and reducing hygroscopicity .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data between experimental and computational models?

Discrepancies in bond lengths or angles may arise from dynamic disorder or solvent inclusion. Mitigation strategies include:

  • High-resolution data collection : Synchrotron radiation (λ = 0.7–1.0 Å) improves precision for light-atom positions .
  • DFT optimization : Comparing B3LYP/6-31G(d,p)-optimized geometries with experimental XRD data identifies steric or electronic distortions .
  • Twinned crystal analysis : SHELXL’s TWIN/BASF commands refine data from non-merohedral twins, common in hygroscopic salts .

Q. How can impurity profiling during synthesis inform mechanistic understanding of side reactions?

Common impurities include:

  • N-Monomethyl analogs : Result from incomplete methylation; detectable via LC-MS (Δm/z +14).
  • Oxidation byproducts : Isoindole ring oxidation forms quinone-like species; tracked using UV-Vis at λ = 320–350 nm . Mechanistic insights: Kinetic studies (e.g., Arrhenius plots) under varying O2_2 levels reveal autocatalytic oxidation pathways, guiding inert-atmosphere protocols .

Q. What in silico approaches predict the compound’s interaction with biological targets (e.g., neurotransmitter receptors)?

  • Molecular docking : AutoDock Vina screens against serotonin (5-HT3_3) or dopamine D2_2 receptors, using PubChem 3D conformers (CID: [insert CID if available]).
  • MD simulations : GROMACS assesses binding stability (RMSD < 2.0 Å over 100 ns), highlighting salt-bridge interactions with Asp114 or Glu349 residues .

Q. How do solvent polarity and counterion choice impact the compound’s stability in aqueous formulations?

  • Hygroscopicity : Dihydrochloride salts absorb moisture >60% RH, degrading to free base; lyophilization or silica gel stabilizes bulk material .
  • Buffered solutions : Phosphate buffer (pH 4.0–5.0) minimizes hydrolysis, confirmed via accelerated stability testing (40°C/75% RH for 4 weeks) .

Methodological Notes

  • Crystallography : SHELXL refinement requires careful treatment of H-atom positions (HFIX or DFIX commands) to avoid overfitting .
  • Synthetic scale-up : Pilot batches (>100 g) demand flow chemistry to control exothermic methylation steps and reduce racemization .

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